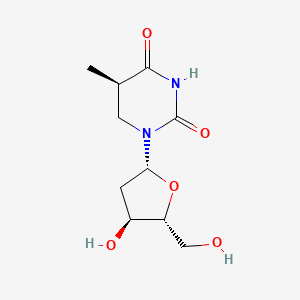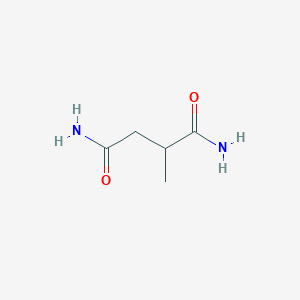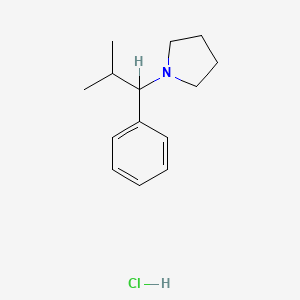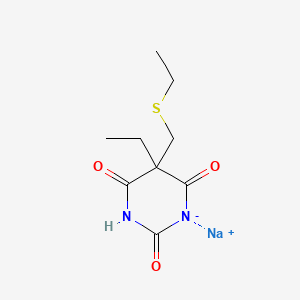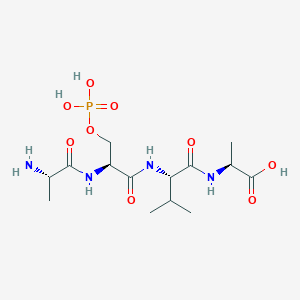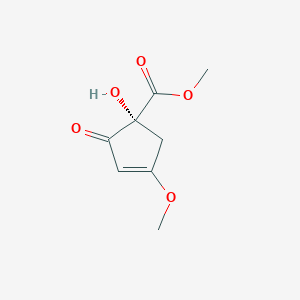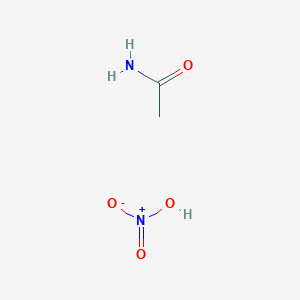
Acetamide, nitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetamide, nitrate is a compound with the molecular formula C₂H₅NO·HNO₃ and a molecular weight of 122.0800 g/mol . It is derived from acetamide and nitric acid. Acetamide itself is an organic compound with the formula CH₃CONH₂, derived from acetic acid . This compound is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Acetamide, nitrate can be synthesized through the reaction of acetamide with nitric acid. The reaction typically involves mixing acetamide with concentrated nitric acid under controlled conditions to form the nitrate salt. The reaction is exothermic and requires careful temperature control to prevent decomposition.
On an industrial scale, acetamide is produced by dehydrating ammonium acetate or via the hydration of acetonitrile, a byproduct of the production of acrylonitrile . The resulting acetamide can then be reacted with nitric acid to produce this compound.
Chemical Reactions Analysis
Acetamide, nitrate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitroacetamide under specific conditions.
Reduction: It can be reduced to form acetamide and nitric oxide.
Substitution: The nitrate group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction, and oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Acetamide, nitrate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of nitro compounds and other nitrogen-containing compounds.
Biology: this compound is used in biochemical studies to investigate the effects of nitrates on biological systems.
Industry: this compound is used in the production of various industrial chemicals and as a precursor in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of acetamide, nitrate involves the release of nitric oxide (NO) upon decomposition. Nitric oxide is a signaling molecule that plays a crucial role in various physiological processes, including vasodilation and neurotransmission . The nitrate group in this compound is metabolized to nitric oxide, which then exerts its effects by activating the enzyme guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP) levels. This, in turn, causes relaxation of smooth muscle cells and vasodilation .
Comparison with Similar Compounds
Acetamide, nitrate can be compared with other similar compounds such as:
N,N-Dimethylacetamide (DMA): DMA is more widely used as a solvent and is not prepared from acetamide.
Acetylamine: Another derivative of acetamide, used in various chemical reactions.
Urea: Contains two amide groups and is used in fertilizers and industrial applications.
This compound is unique due to its nitrate group, which imparts distinct chemical and biological properties compared to other acetamide derivatives.
Properties
CAS No. |
75238-15-2 |
|---|---|
Molecular Formula |
C2H6N2O4 |
Molecular Weight |
122.08 g/mol |
IUPAC Name |
acetamide;nitric acid |
InChI |
InChI=1S/C2H5NO.HNO3/c1-2(3)4;2-1(3)4/h1H3,(H2,3,4);(H,2,3,4) |
InChI Key |
SLJICQUROTUNOJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N.[N+](=O)(O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


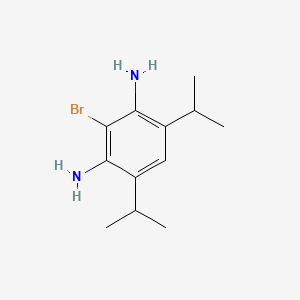
![1-(2-Aminoethyl)-3-[(2S)-1-methylpyrrolidin-2-YL]pyridin-1-ium chloride](/img/structure/B14442055.png)
![3,3'-[1,2-Phenylenebis(oxy)]di(propan-1-ol)](/img/structure/B14442063.png)


